molecular formula C12H15NO2 B1409472 N-allyl-N-(2-hydroxyethyl)benzamide CAS No. 1594894-76-4

N-allyl-N-(2-hydroxyethyl)benzamide

Cat. No. B1409472
M. Wt: 205.25 g/mol
InChI Key: KXVNVUCBWGJRSU-UHFFFAOYSA-N
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Description

“N-allyl-N-(2-hydroxyethyl)benzamide” is a chemical compound with the molecular formula C12H15NO2 . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .


Synthesis Analysis

The synthesis of benzamides, including N-allyl-N-(2-hydroxyethyl)benzamide, can be achieved through various methods. One such method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions .


Molecular Structure Analysis

The molecular structure of N-allyl-N-(2-hydroxyethyl)benzamide consists of a benzamide core with an allyl group and a 2-hydroxyethyl group attached to the nitrogen atom of the amide group .

Scientific Research Applications

Antioxidant and Antibacterial Activities

  • Summary of Application : Benzamides, including N-allyl-N-(2-hydroxyethyl)benzamide, have been studied for their antioxidant and antibacterial activities . They are synthesized from benzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
  • Methods of Application : The compounds are synthesized and then analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . Their antioxidant activity is determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Direct Alkylation

  • Summary of Application : N,N-dialkyl benzamides, which could include N-allyl-N-(2-hydroxyethyl)benzamide, can be alkylated with methyl sulfides under transition metal-free conditions .
  • Methods of Application : The reaction is promoted by the readily available base LDA (lithium diisopropylamide) . This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .
  • Results or Outcomes : The reaction between N,N-diisopropyl benzamide and various aryl methyl sulfides resulted in the successful synthesis of α-sulfenylated ketones .

Medical Applications

  • Summary of Application : Benzamides have been widely used in medical, industrial, biological and potential drug industries . They have been used for the treatment of juvenile hyperactivity, cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .
  • Methods of Application : The specific methods of application would depend on the specific medical condition being treated. Generally, these compounds would be administered in a pharmaceutical formulation suitable for the condition .
  • Results or Outcomes : The outcomes would also depend on the specific condition being treated. However, benzamides have been found to be effective in a wide range of medical applications .

Industrial Applications

  • Summary of Application : Benzamides are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
  • Methods of Application : The specific methods of application would depend on the specific industrial use. For example, in the plastic industry, benzamides might be used as plasticizers .
  • Results or Outcomes : The outcomes would depend on the specific industrial application. However, benzamides have been found to be effective in a wide range of industrial applications .

Anti-Platelet Activity

  • Summary of Application : Amide derivatives, including benzamides, have been found to show anti-platelet activity . This could potentially be used in the treatment of conditions such as heart disease and stroke, where platelet aggregation plays a key role .
  • Methods of Application : The specific methods of application would depend on the specific medical condition being treated. Generally, these compounds would be administered in a pharmaceutical formulation suitable for the condition .
  • Results or Outcomes : The outcomes would also depend on the specific condition being treated. However, amide derivatives have been found to be effective in inhibiting platelet aggregation .

Drug Discovery

  • Summary of Application : Recently, amide compounds, including benzamides, have been used in drug discovery . They have been found to have a wide range of biological activities, making them useful in the development of new therapeutic agents .
  • Methods of Application : In drug discovery, these compounds would be synthesized and then tested for their biological activity using various in vitro and in vivo models .
  • Results or Outcomes : The outcomes would depend on the specific biological activity being tested. However, amide compounds have been found to have a wide range of biological activities, suggesting potential for the development of new drugs .

properties

IUPAC Name

N-(2-hydroxyethyl)-N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-8-13(9-10-14)12(15)11-6-4-3-5-7-11/h2-7,14H,1,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVNVUCBWGJRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCO)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-N-(2-hydroxyethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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